3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an amino group, a bromophenyl group, and a thiophenyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-chlorophenyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure but with a chlorine atom instead of a bromine atom.
3-Amino-1-(4-fluorophenyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure but with a fluorine atom instead of a bromine atom.
3-Amino-1-(4-methylphenyl)-4-(thiophen-2-yl)azetidin-2-one: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
The presence of the bromophenyl group in 3-Amino-1-(4-bromophenyl)-4-(thiophen-2-yl)azetidin-2-one imparts unique chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H11BrN2OS |
---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
3-amino-1-(4-bromophenyl)-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C13H11BrN2OS/c14-8-3-5-9(6-4-8)16-12(11(15)13(16)17)10-2-1-7-18-10/h1-7,11-12H,15H2 |
InChI Key |
GKGAVQMKKXAMEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.